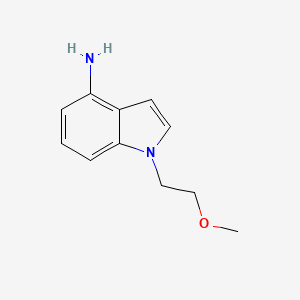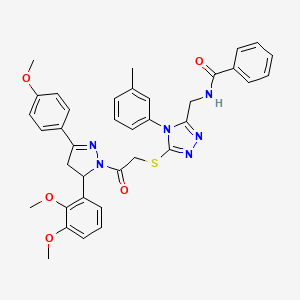![molecular formula C9H13N5 B2865757 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine CAS No. 1856071-38-9](/img/structure/B2865757.png)
1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MMP, and it has been synthesized using different methods to study its mechanism of action and its biochemical and physiological effects.
作用机制
The mechanism of action of 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine is not fully understood. However, studies have shown that MMP inhibits the activity of enzymes called matrix metalloproteinases, which are involved in the growth and spread of cancer cells. MMP also induces cell apoptosis, which is the process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. MMP has been shown to inhibit the activity of MMP-2 and MMP-9, which are enzymes involved in the degradation of the extracellular matrix. MMP has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine in lab experiments is its ability to inhibit the growth of cancer cells. MMP can also be used as a diagnostic tool for cancer. However, one of the limitations of using MMP is its potential toxicity, which can affect normal cells.
未来方向
There are several future directions for research on 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine. One direction is to study the potential use of MMP in combination with other cancer treatments such as chemotherapy and radiation therapy. Another direction is to study the potential use of MMP in other diseases such as Alzheimer's disease and Parkinson's disease. Further research is also needed to understand the mechanism of action of MMP and its potential toxicity.
In conclusion, this compound is a chemical compound that has potential applications in various fields, especially in cancer research. The synthesis of MMP can be achieved using different methods, and its mechanism of action is not fully understood. MMP has various biochemical and physiological effects, and its potential advantages and limitations for lab experiments should be considered. Further research is needed to explore the potential use of MMP in different fields and to understand its mechanism of action and toxicity.
合成方法
The synthesis of 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine can be achieved using different methods. One of the most common methods is the reaction between 4-methyl-1H-pyrazole and 1-methyl-3-chloropyrazole-5-amine in the presence of a base such as sodium hydroxide. This reaction results in the formation of MMP, which can be purified using various techniques such as column chromatography.
科学研究应用
1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine has been extensively studied for its potential applications in different fields. One of the most promising applications is in the field of cancer research, where MMP has been shown to inhibit the growth of cancer cells. MMP has also been studied for its potential use as a diagnostic tool for cancer.
属性
IUPAC Name |
2-methyl-5-[(4-methylpyrazol-1-yl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7-4-11-14(5-7)6-8-3-9(10)13(2)12-8/h3-5H,6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDAOPWQBOAVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=NN(C(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


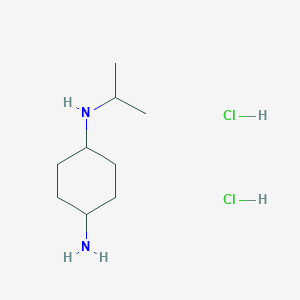

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B2865679.png)
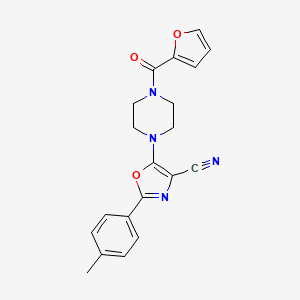
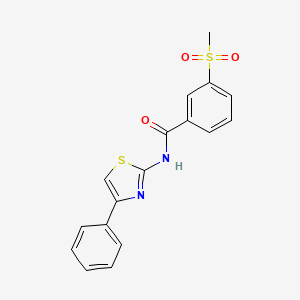

![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2865688.png)
![1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2865689.png)
![5-{[4-(Dimethylamino)phenyl]methylene}-2-thioxo-1,3-diazolidin-4-one](/img/structure/B2865690.png)
![N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2865691.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2865693.png)
